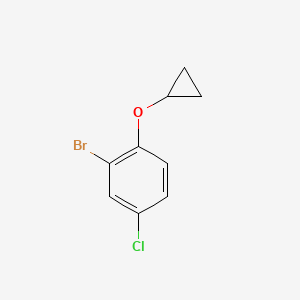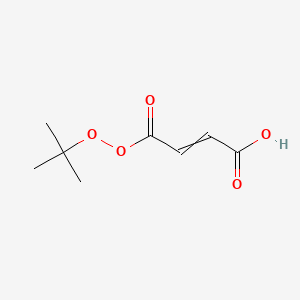
2-Bromo-4-chloro-1-cyclopropoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-chloro-1-cyclopropoxybenzene is an organic compound that belongs to the class of aromatic compounds known as substituted benzenes. This compound features a benzene ring substituted with bromine, chlorine, and a cyclopropoxy group. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-1-cyclopropoxybenzene can be achieved through several synthetic routes. One common method involves the cyclopropylation of phenols using a copper-catalyzed Chan-Lam cyclopropylation reaction. This reaction employs potassium cyclopropyl trifluoroborate as the cyclopropylating agent and is catalyzed by copper(II) acetate and 1,10-phenanthroline under an oxygen atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, chlorination, and cyclopropylation, followed by purification techniques like recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-chloro-1-cyclopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine substituents are replaced by nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclopropylation Reactions: The cyclopropoxy group can be introduced or modified through cyclopropylation reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenes, while oxidation and reduction reactions can produce different oxidation states and derivatives of the compound.
Applications De Recherche Scientifique
2-Bromo-4-chloro-1-cyclopropoxybenzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-chloro-1-cyclopropoxybenzene involves its interaction with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of the bromine, chlorine, and cyclopropoxy groups influences its reactivity and the types of interactions it can undergo.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-chloro-1-fluorobenzene: Similar in structure but with a fluorine substituent instead of a cyclopropoxy group.
2-Bromo-4-chloro-1-iodobenzene: Contains an iodine substituent in place of the cyclopropoxy group.
4-Bromo-2-chloro-1-methoxybenzene: Features a methoxy group instead of a cyclopropoxy group.
Uniqueness
2-Bromo-4-chloro-1-cyclopropoxybenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where the cyclopropoxy group plays a crucial role in the compound’s behavior and interactions.
Propriétés
Formule moléculaire |
C9H8BrClO |
|---|---|
Poids moléculaire |
247.51 g/mol |
Nom IUPAC |
2-bromo-4-chloro-1-cyclopropyloxybenzene |
InChI |
InChI=1S/C9H8BrClO/c10-8-5-6(11)1-4-9(8)12-7-2-3-7/h1,4-5,7H,2-3H2 |
Clé InChI |
VCQMOEMUXLICJC-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OC2=C(C=C(C=C2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;methane](/img/structure/B14131338.png)

![Ethyl 2-[(ethoxythioxomethyl)amino]benzoate](/img/structure/B14131348.png)
![8,9,11,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,12,14,16-octaene](/img/structure/B14131354.png)



![(3R)-N-(3-methoxypropyl)-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14131375.png)
![[1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene](/img/structure/B14131382.png)
![2-Oxaspiro[5.5]undecane-1,3-dione](/img/structure/B14131399.png)
![N-{4-[(2,3-Dihydroxycycloheptyl)oxy]phenyl}acetamide](/img/structure/B14131406.png)
